2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Overview
Description
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- is an organic compound belonging to the quinolinone family It is characterized by a quinoline core structure with hydroxyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-hydroxy-7,8-dimethylquinoline with suitable reagents to form the desired quinolinone structure. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinolinone derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinolinone derivatives, and substituted quinolinones, depending on the specific reaction and conditions used.
Scientific Research Applications
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone, 4-hydroxy-: Lacks the methyl substituents, which may affect its chemical reactivity and biological activity.
2(1H)-Quinolinone, 7,8-dimethyl-: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
4-Hydroxyquinoline: A simpler structure that lacks the methyl groups, potentially altering its properties.
Uniqueness
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8-9(13)5-10(14)12-11(8)7(6)2/h3-5H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYPCZDZPZKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)N2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716436 | |
Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-03-5 | |
Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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